molecular formula C7H13NO2 B13550536 2-[3-(Aminomethyl)cyclobutyl]acetic acid

2-[3-(Aminomethyl)cyclobutyl]acetic acid

Cat. No.: B13550536
M. Wt: 143.18 g/mol
InChI Key: LRMZYYUDODASPH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclobutane-Derived Scaffolds in Chemical Biology

First synthesized in 1907, the cyclobutane (B1203170) ring was initially regarded as a chemical curiosity due to its significant ring strain (approximately 26.3 kcal/mol). nih.gov For many decades, its application in bioactive compounds was limited. However, a resurgence of interest has positioned cyclobutane scaffolds as valuable tools in modern drug discovery. ru.nl This evolution is driven by a growing appreciation for three-dimensional molecular architecture in drug design, a concept often termed "escaping flatland." nih.gov

The unique, puckered conformation of the cyclobutane ring offers a rigid scaffold that can lock flexible molecules into a specific bioactive conformation. ru.nl Medicinal chemists now employ this motif to improve a range of pharmaceutical properties, including metabolic stability, receptor potency, and selectivity, by precisely orienting key pharmacophoric groups. nih.gov The incorporation of cyclobutane rings into drug candidates has been shown to be an effective strategy for creating novel analogues of natural products and for developing new chemical entities in areas such as oncology and virology. ru.nl Consequently, what was once a theoretical novelty has become a strategic element in the design of sophisticated therapeutic agents.

Significance of γ-Amino Acid Motifs in Bioactive Compounds

Gamma (γ)-amino acids are structural isomers of the more common α-amino acids, characterized by the separation of the amino and carboxylic acid functional groups by three carbon atoms. This structural feature imparts significant conformational flexibility. The most prominent example of a bioactive γ-amino acid is γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. researchgate.net The biological activity of GABA is intrinsically linked to its ability to adopt different conformations to bind to various receptor subtypes (e.g., GABA-A, GABA-B) and transporters. researchgate.net

This conformational flexibility, however, can be a drawback in drug design, leading to off-target effects and poor selectivity. Therefore, a major focus of research has been the development of conformationally restricted GABA analogues. researchgate.net By incorporating the flexible backbone of a γ-amino acid into a rigid cyclic structure, such as a cyclopropane (B1198618) or cyclobutane ring, chemists can create molecules that are "locked" into a specific shape. researchgate.net These rigid analogues are invaluable as chemical probes to study the specific conformational requirements of GABA receptors and as starting points for the development of new therapeutic agents for neurological disorders.

Overview of 2-[3-(Aminomethyl)cyclobutyl]acetic Acid within the Chemical Space of Cyclobutane Derivatives

This compound is a non-proteinogenic amino acid that structurally merges the key features of a cyclobutane scaffold and a γ-amino acid motif. Its design logically places it as a conformationally restricted analogue of GABA. In this structure, the central C2-C3 bond of the GABA backbone is incorporated into the cyclobutane ring, thereby limiting the rotational freedom between the aminomethyl group and the acetic acid moiety.

While specific research on this exact molecule is sparse, its intended purpose can be inferred from studies on closely related compounds. For instance, cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as GABA analogues, with the cis isomer showing moderate GABA-like activity. nih.gov The activity of these isomers is highly dependent on the spatial relationship between the amino and carboxyl groups, which is dictated by the rigid cyclobutane ring. nih.gov this compound extends this concept by introducing an additional methylene (B1212753) group, precisely mimicking the γ-amino acid structure. Its existence in chemical databases suggests it is a compound of interest for probing GABAergic systems, even if its biological activity has not been publicly detailed.

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 1877323-84-6 bldpharm.comchemsrc.com
Molecular Formula C₇H₁₃NO₂ bldpharm.comchemsrc.com
Molecular Weight 143.18 g/mol bldpharm.comchemsrc.com
Structural Class γ-Amino Acid -

| Key Features | Cyclobutane scaffold, Aminomethyl group, Acetic acid moiety | - |

Research Landscape and Gaps in Understanding Cyclobutane Amino Acid Derivatives

The landscape of cyclobutane amino acid research is one of targeted progress coupled with significant unexplored areas. Much effort has been dedicated to the synthesis of cyclobutane α- and β-amino acids, which serve as building blocks for peptidomimetics and foldamers. chemistryviews.orgnih.gov Recent advancements, such as visible light-mediated photocatalysis, have provided new routes to certain cyclobutane amino acid derivatives. nih.gov

Despite this progress, significant gaps remain. Synthetic methodologies for many cyclobutane derivatives, particularly substituted γ-amino acids, are not well-established and can be challenging. chemistryviews.org Furthermore, the broader utility of cyclobutane rings in drug development is still considered under-realized compared to other cyclic motifs. nih.gov

The most profound gap is exemplified by this compound itself. Despite its logical design as a GABA analogue, there is a notable absence of published scientific literature detailing its synthesis, conformational analysis, or biological evaluation. The compound is listed in several chemical supplier catalogs, sometimes as a discontinued (B1498344) product, but is not featured in peer-reviewed studies. cymitquimica.com This suggests that while the molecule has been conceptualized and likely synthesized for screening purposes, it may present significant synthetic challenges or may not have demonstrated promising biological activity in initial, unpublished assessments. This lack of data highlights a vast, underexplored chemical space for such conformationally restricted γ-amino acid analogues, representing both a current limitation and a future opportunity for research in medicinal chemistry.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
γ-aminobutyric acid (GABA)
cis-3-aminocyclobutane-1-carboxylic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[3-(aminomethyl)cyclobutyl]acetic acid

InChI

InChI=1S/C7H13NO2/c8-4-6-1-5(2-6)3-7(9)10/h5-6H,1-4,8H2,(H,9,10)

InChI Key

LRMZYYUDODASPH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1CN)CC(=O)O

Origin of Product

United States

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of 2-[3-(Aminomethyl)cyclobutyl]acetic acid, confirming its constituent functional groups, and providing insights into its isomeric and conformational possibilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the precise structure of this compound, including the differentiation between its potential stereoisomers (cis/trans). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants of the 1H and 13C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

For cyclobutane (B1203170) derivatives, 1H NMR chemical shifts are typically observed around δ 1.98 ppm. nih.gov However, the substitution pattern in this compound significantly alters the electronic environment of the ring protons, leading to a more complex spectrum. The protons of the CH2 group in the acetic acid moiety and the aminomethyl group would exhibit distinct signals, as would the methine protons on the cyclobutane ring.

A crucial aspect of the NMR analysis for this compound is the distinction between the cis and trans isomers. This is achieved by analyzing the vicinal spin-spin coupling constants (3JHH) between protons on the cyclobutane ring, which are sensitive to the dihedral angle between them. Different coupling constants would be expected for the cis and trans configurations. researchgate.net For a related compound, (1-Aminomethyl-cyclobutyl)-acetic acid hydrochloride, the 1H NMR spectrum in d6-DMSO shows complex multiplets for the cyclobutane protons between δ 1.80-2.03 ppm and distinct singlets for the CH2 groups at δ 2.59 and 3.02 ppm. blogspot.com This highlights how NMR can effectively distinguish between different proton environments in such molecules.

Furthermore, NMR provides insights into the molecule's conformational dynamics. researchgate.net The cyclobutane ring is not planar but exists in a puckered conformation. nih.govtandfonline.com In solution, the molecule may undergo rapid conformational exchange, such as ring inversion, which can be studied using variable-temperature NMR experiments. researchgate.net

Table 1: Predicted 1H and 13C NMR Chemical Shifts and Splitting Patterns for this compound
Atom GroupPredicted 1H Chemical Shift (ppm)Predicted 1H MultiplicityPredicted 13C Chemical Shift (ppm)
COOH~10-12Singlet (broad)~170-185
CH2 (acetic acid)~2.2-2.6Doublet~35-45
CH (on ring, adjacent to acetic acid)~2.0-2.8Multiplet~30-45
CH2 (on ring)~1.7-2.2Multiplet~20-30
CH (on ring, adjacent to aminomethyl)~2.0-2.8Multiplet~30-45
CH2 (aminomethyl)~2.8-3.2Doublet~40-50
NH2 (or NH3+)VariableSinglet (broad)N/A

Note: These are estimated values based on typical ranges for the respective functional groups and may vary depending on solvent and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. libretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high precision allows for the determination of the exact mass of the molecule.

The molecular formula for this compound is C7H13NO2, with a monoisotopic mass of 143.09463 u. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would detect the protonated molecule [M+H]+. thermofisher.comnih.gov The instrument would measure the m/z of this ion with high accuracy (typically within 5 ppm), allowing for the differentiation from other potential molecular formulas that might have the same nominal mass. mdpi.com For instance, the exact mass of the [M+H]+ ion would be 144.10245 u. This precise measurement provides definitive evidence for the elemental composition of the molecule, confirming the presence of 7 carbons, 14 hydrogens (in the ion), 1 nitrogen, and 2 oxygens. libretexts.orgthermofisher.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. rsc.orgdtic.mil The molecule possesses a carboxylic acid and a primary amine group, both of which have characteristic absorption bands.

The carboxylic acid group is identified by two main features:

A very broad O–H stretching band, typically appearing in the range of 2500–3300 cm-1. This broadness is a result of extensive hydrogen bonding. libretexts.orgorgchemboulder.com

An intense C=O (carbonyl) stretching band, which for a saturated aliphatic acid, generally appears between 1710 and 1760 cm-1. libretexts.orgorgchemboulder.com

The primary amine group (–NH2) typically shows:

N–H stretching absorptions in the 3300–3500 cm-1 region. Primary amines often exhibit two bands in this area corresponding to symmetric and asymmetric stretching modes.

An N–H bending (scissoring) vibration around 1590–1650 cm-1.

Additionally, C–H stretching vibrations from the alkyl portions (cyclobutane ring and methylene (B1212753) groups) are expected just below 3000 cm-1. The presence of these characteristic bands in the IR spectrum provides strong evidence for the molecular structure. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Frequency Range (cm-1)Intensity
Carboxylic AcidO–H stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O stretch1710 - 1760Strong
Primary AmineN–H stretch3300 - 3500Medium (often two bands)
Primary AmineN–H bend1590 - 1650Medium
AlkylC–H stretch2850 - 2960Medium to Strong
Carboxylic AcidC–O stretch1210 - 1320Medium

Source: Data compiled from general IR spectroscopy principles. libretexts.orgorgchemboulder.comlibretexts.org

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. researchgate.net If a suitable single crystal of this compound can be grown, this technique can precisely measure bond lengths, bond angles, and torsion angles.

This analysis would unequivocally establish the relative stereochemistry of the substituents on the cyclobutane ring, confirming whether the compound is the cis or trans isomer. researchgate.net For chiral isomers, X-ray diffraction can also determine the absolute configuration.

Furthermore, X-ray crystallography reveals the specific conformation adopted by the molecule in the solid state. This includes the puckering of the cyclobutane ring, which typically adopts a "butterfly-like" folded conformation with a dihedral angle of about 30-35° to relieve ring strain. tandfonline.comnih.gov The crystallographic data would show the exact puckering angle and how the substituents are oriented (axial or equatorial-like positions) in the crystal lattice. nih.gov Analysis of the crystal packing can also reveal intermolecular interactions, such as the hydrogen bonding network involving the carboxylic acid and amine groups, which dictate the solid-state architecture. rsc.org

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental techniques, providing detailed insights into the molecule's electronic structure, conformational preferences, and energetics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energy of molecules. unimib.itresearchgate.net For this compound, DFT calculations can be employed to:

Optimize Geometries: Calculate the lowest energy structures for the cis and trans isomers, as well as different ring puckering conformers. nanobioletters.com This allows for the prediction of the most stable three-dimensional shapes of the molecule.

Determine Relative Energetics: Compute the relative energies of these different isomers and conformers, predicting which is the most stable. DFT can also calculate the energy barrier for processes like ring inversion, providing insight into the molecule's flexibility. nih.govarxiv.org Studies on cyclobutane itself show an inversion barrier of approximately 500 cm-1. nih.gov

Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (IR) and NMR chemical shifts. chem-soc.siresearchgate.net These calculated spectra can be compared with experimental data to aid in spectral assignment and confirm the structure. researchgate.netresearchgate.net

Analyze Electronic Properties: DFT provides information on the distribution of electrons within the molecule. By calculating properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map, one can predict the molecule's reactivity, including sites susceptible to electrophilic or nucleophilic attack. nanobioletters.com

These computational insights are invaluable for rationalizing the observed experimental data and for building a complete picture of the molecule's structural and electronic characteristics.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Research on peptidomimetics incorporating a cyclobutane β-amino acid has shown that the extreme rigidity of this structural unit can prevent the molecule from adopting a well-defined conformation. bohrium.comnih.govmdpi.com This is a key finding, as the biological function of many peptides and peptidomimetics is closely linked to their ability to adopt specific secondary structures. For instance, in studies of certain dodecapeptides containing these units, MD simulations revealed a lack of any significant conformational bias. mdpi.com

Furthermore, MD simulations allow for the exploration of the spatial arrangement (topology) of functional groups, such as guanidinium (B1211019) groups, and their intramolecular dynamics. mdpi.com The inherent stiffness of the peptide backbone, enforced by the cyclobutane ring, limits the mobility of these groups. mdpi.com This "tuned conformational restriction" is a key area of investigation, as it highlights how the incorporation of cyclobutane amino acids can be used to control the conformational properties of peptidomimetics. mdpi.com These computational studies reinforce the idea that stable peptide folding and the precise arrangement of functional groups are critical factors for biological activity. mdpi.com

Table 1: Summary of Molecular Dynamics Simulation Findings for Cyclobutane-Containing Peptidomimetics

Parameter StudiedKey FindingsImplication
Conformational BiasPeptidomimetics with a rigid cyclobutane β-amino acid backbone can lack a defined conformational preference. bohrium.comnih.govmdpi.comThe inherent rigidity may hinder the adoption of specific secondary structures required for certain biological interactions.
Intramolecular DynamicsThe stiffness of the cyclobutane-containing skeleton limits the mobility and dynamics of attached functional groups. mdpi.comOffers a strategy for "tuning" the conformational properties of peptidomimetics for specific applications.
Structural StabilityThe simulations reinforce the importance of stable folding and the specific spatial arrangement of functional groups for biological activity. mdpi.comHighlights the utility of MD simulations in the rational design of peptidomimetics with improved properties.

Analysis of Intramolecular Hydrogen Bonding and Conformational Bias in Cyclobutane-Containing Peptidomimetics

Intramolecular hydrogen bonding plays a pivotal role in defining the secondary structure and conformational preferences of peptides and peptidomimetics. In cyclobutane-containing systems, the formation of hydrogen bonds can lead to specific, well-defined folding patterns.

The concept of "conformational bias" refers to the tendency of a molecule to favor a particular conformation or a limited set of conformations. nih.govmdpi.com The introduction of conformational constraints, such as a rigid cyclobutane ring, is a common strategy to induce a conformational bias and stabilize specific secondary structures. bohrium.com By carefully selecting the structure of the cyclobutane-containing building block, it is possible to engineer peptidomimetics with predictable and stable three-dimensional shapes.

Table 2: Influence of Stereochemistry on Hydrogen Bonding in Cyclobutane Peptidomimetics

Cyclobutane Ring ConfigurationPredominant Hydrogen BondingResulting Structural Motif
cis-isomerTypically forms inter-residue hydrogen bonds. researchgate.netLeads to more extended, strand-like structures. researchgate.net
trans-isomerFavors the formation of intra-residue hydrogen bonds. researchgate.netPromotes the formation of folded structures, such as helices, often stabilized by eight-membered rings. mdpi.comresearchgate.net

Preclinical Pharmacological and Biochemical Investigations

Exploration of Biological Targets and Molecular Interactions

No studies were identified that explored the interaction of 2-[3-(Aminomethyl)cyclobutyl]acetic acid with the specified biological targets.

Ligand Binding Studies with Recombinant Receptors (e.g., GLP-1 Receptor Agonism)

A thorough search of scientific databases yielded no information on ligand binding studies of this compound with the Glucagon-like peptide-1 (GLP-1) receptor or any other recombinant receptors. Consequently, there is no data available to present in a table format regarding its binding affinity or agonistic activity at the GLP-1 receptor.

Enzyme Inhibition Profiling (e.g., Farnesyltransferase)

There is no publicly available data from enzyme inhibition profiling studies for this compound against farnesyltransferase or any other enzymes. As a result, no data on its inhibitory concentrations (e.g., IC50 values) can be provided.

Investigation of Amino Acid Transporter Interactions

No research could be located that investigates the interaction of this compound with any amino acid transporters. Therefore, information regarding its potential as a substrate or inhibitor of these transporters is not available.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No structure-activity relationship (SAR) studies for analogues of this compound have been published in the accessible scientific literature.

Systematic Modification of the Cyclobutane (B1203170) Ring Substitution Pattern

There are no available studies that describe the synthesis and biological evaluation of analogues of this compound with systematic modifications to the substitution pattern on the cyclobutane ring.

Variational Analysis of the Aminomethyl Group and Acetic Acid Side Chain

No research has been found that details the variational analysis of the aminomethyl group or the acetic acid side chain of this compound to determine their influence on biological activity.

Mechanistic Studies of Cellular and Molecular Effects (Preclinical)

Based on its structural similarity to GABA, it is hypothesized that this compound could modulate signaling pathways associated with GABAergic neurotransmission. In in vitro models, such as primary neuronal cultures or cell lines expressing specific GABA receptor subtypes, the effects of this compound could be investigated. For example, studies on conformationally restricted GABA analogues like cis- and trans-4-aminocrotonic acid have shown that they can act as agonists at GABA-A receptors, inducing a chloride ion influx which can be blocked by specific antagonists. nih.gov

It would be plausible to investigate whether this compound can modulate GABA-A or GABA-B receptor signaling. This could be assessed through techniques like patch-clamp electrophysiology to measure changes in ion channel currents, or through second messenger assays (e.g., measuring cyclic AMP levels for GABA-B receptor activation). oup.com Furthermore, its potential to interact with GABA transporters (GATs) could be explored using radiolabeled GABA uptake assays in synaptosomes or cultured astrocytes. researchgate.net The selectivity of the compound for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1) would be a key area of investigation, as subtype-selective inhibitors can have distinct pharmacological effects. researchgate.net

In preclinical animal models, compounds that modulate the GABAergic system can influence a variety of physiological processes, including metabolic regulation. Amino acids and their analogues can play significant roles in metabolism, serving not only as building blocks for proteins but also as precursors for signaling molecules and as energy substrates. nih.govyoutube.com The carbon skeleton of amino acids can be converted into intermediates of the tricarboxylic acid (TCA) cycle, which can then be used for ATP generation or the synthesis of glucose and fatty acids. nih.gov

The primary hypothesized mechanism of action for this compound is the modulation of the GABA system, owing to its clear structural resemblance to GABA. rxlist.com By incorporating the GABA backbone into a rigid cyclobutane ring, the molecule is "locked" into a specific conformation, which could favor binding to a particular GABA receptor subtype or transporter. nih.govnih.gov

Potential mechanisms include:

GABA-A Receptor Agonism/Antagonism: The compound could bind to and either activate (agonism) or block (antagonism) GABA-A receptors, which are ligand-gated ion channels. The specific stereochemistry of the aminomethyl and acetic acid groups would likely determine the nature of this interaction. nih.govnih.gov

GABA-B Receptor Agonism/Antagonism: It could also interact with the G-protein coupled GABA-B receptors. Agonism at these receptors typically leads to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels.

GABA Transporter Inhibition: The compound may act as an inhibitor of one or more of the GABA transporters (GATs). researchgate.net By blocking the reuptake of GABA from the synaptic cleft, it would enhance GABAergic neurotransmission. Different cyclic GABA analogues have shown varying selectivity for GAT subtypes. nih.gov

Enzyme Inhibition: Another possibility is the inhibition of enzymes involved in GABA metabolism, such as GABA-transaminase (GABA-T). Inhibition of GABA-T would lead to an increase in synaptic GABA concentrations. QSAR and docking studies have been successfully applied to identify novel inhibitors of GABA-T. nih.govmdpi.com

Utility As a Chemical Scaffold and Building Block in Organic Synthesis

Integration into Peptidomimetic and Amino Acid Derivative Libraries

The development of peptidomimetics—compounds that mimic the structure and function of natural peptides—is a crucial strategy in drug discovery to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. nih.govmdpi.com The rigid structure of 2-[3-(Aminomethyl)cyclobutyl]acetic acid makes it an excellent candidate for inclusion in peptidomimetic and amino acid derivative libraries.

By incorporating this constrained scaffold into a peptide backbone, chemists can enforce specific secondary structures, such as β-turns. nih.gov The cyclobutane (B1203170) ring restricts the rotational freedom of the molecule, effectively locking the orientation of the side chains and mimicking the folded conformation of a natural peptide. nih.govpsu.edu This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The synthesis of libraries of compounds based on this scaffold can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. mdpi.combath.ac.uk The primary amine of the aminomethyl group can be acylated to extend a peptide chain, while the carboxylic acid can be coupled with other amino acids or amines. This versatility allows for the systematic exploration of the chemical space around the cyclobutyl core, facilitating the development of novel therapeutic agents. google.com

Table 1: Comparison of Peptide Scaffolds

Scaffold Type Key Features Advantages in Peptidomimetics
Natural Peptides Flexible, composed of α-amino acids Native biological activity
Constrained Cyclic Amino Acids Rigid core, defined stereochemistry Enhanced stability, conformational rigidity, receptor selectivity
Aza-peptides Nitrogen atom in the backbone Altered hydrogen bonding, modified conformation

Role in the Development of Constrained Conformations for Receptor Binding Studies

Understanding the three-dimensional conformation a ligand adopts when bound to its receptor is fundamental to rational drug design. nih.gov Flexible molecules can exist in numerous conformations, and only one or a few may be responsible for biological activity. The use of conformationally constrained molecules like this compound is a powerful tool to probe these bioactive conformations. psu.edu

The cyclobutane ring significantly limits the possible spatial arrangements of the aminomethyl and acetic acid functional groups. psu.edu By synthesizing different stereoisomers (e.g., cis and trans isomers), researchers can present these key binding groups to a receptor in distinct, well-defined orientations. Comparing the biological activities of these rigid analogues can provide invaluable insight into the geometric requirements of the receptor's binding pocket. psu.edu For example, studies on similar 2-(aminomethyl)cycloalkanecarboxylic acids have shown that specific isomers that closely mimic the active conformation of neurotransmitters like GABA exhibit higher receptor binding affinity. psu.edu This approach helps in constructing a pharmacophore model, which can guide the design of more potent and selective ligands.

Precursor for Complex Natural Product Synthesis or Analogues

Natural products are a rich source of inspiration for drug discovery, often possessing complex and unique molecular architectures. nih.gov Many biologically active natural products contain cyclic cores, including those with aminocyclopentane or related carbocyclic structures. nih.gov The aminomethylcyclobutyl scaffold of this compound represents a valuable starting material for the synthesis of analogues of such natural products.

The stereochemistry of the cyclobutane ring can be controlled during synthesis, providing access to specific enantiomers or diastereomers that can serve as chiral building blocks. doi.org The functional groups on the scaffold allow for further chemical elaboration to construct more complex molecules. For instance, the carboxylic acid can be reduced or converted to other functional groups, while the amine provides a handle for introducing nitrogen-containing heterocycles or other side chains. This strategy allows chemists to generate novel analogues that may possess improved pharmacological properties or provide insights into the structure-activity relationships of the parent natural product.

Applications in Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic reactions, has become a powerful strategy for the efficient and sustainable production of complex molecules. nih.govresearchgate.net Biocatalysis offers high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, which is particularly advantageous when working with multifunctional molecules. nih.govnih.gov

The this compound scaffold is well-suited for chemoenzymatic approaches. Its functional groups are substrates for a variety of enzymes:

Lipases and Esterases: These enzymes can be used for the kinetic resolution of racemic mixtures of the compound or its derivatives. mdpi.com For example, selective enzymatic acylation of the amino group or esterification/hydrolysis of the carboxylic acid group can separate enantiomers with high efficiency.

Amidases/Proteases: These enzymes can catalyze the formation or hydrolysis of amide bonds in a stereoselective manner, allowing for the incorporation of the cyclobutyl scaffold into peptide structures under mild, aqueous conditions. unipd.it

Transaminases: While not directly applicable to the final structure, transaminases could be envisioned in synthetic routes to produce chiral precursors to the target molecule.

The use of biocatalysts can shorten synthetic routes, avoid the need for complex protecting group strategies, and provide access to optically pure compounds that are essential for pharmacological evaluation. nih.govresearchgate.net

Table 2: Potential Biocatalytic Transformations for this compound

Enzyme Class Transformation Type Potential Application
Lipase Kinetic Resolution (Acylation/Esterification) Separation of stereoisomers
Esterase Kinetic Resolution (Hydrolysis) Separation of stereoisomers from an ester derivative
Protease/Amidase Amide Bond Formation/Hydrolysis Stereoselective peptide synthesis

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of complex cyclobutane (B1203170) structures has historically been challenging. However, recent advancements are paving the way for more efficient, scalable, and environmentally sustainable production of cyclobutane amino acid derivatives. A prominent emerging strategy is the use of visible-light-mediated photocatalysis. nih.govacs.org

Specifically, photocatalytic [2+2] cycloaddition has been demonstrated as a powerful method for constructing the cyclobutane core. nih.govacs.org This approach often utilizes an iridium-based triplet energy transfer catalyst that, upon irradiation with visible light, facilitates the reaction between precursors like dehydroamino acids and styrene-type olefins. nih.govresearchgate.net The key advantages of this method include:

Mild Reaction Conditions: The reactions proceed at ambient temperature, avoiding the harsh conditions required by many traditional methods. nih.gov

High Functional Group Tolerance: The process is compatible with a wide range of chemical functionalities, reducing the need for extensive protecting group strategies. acs.org

Scalability: The methodology has been shown to be robust and scalable, which is crucial for producing quantities required for extensive biological evaluation. researchgate.net

Stereoselectivity: These reactions can provide good to excellent control over the diastereoselectivity of the resulting cyclobutane ring. researchgate.net

Beyond photocatalysis, other innovative synthetic strategies are being explored. These include thermal [2+2] cycloadditions involving electron-poor alkenes and tandem protocols such as amidation followed by aza-Michael addition to create substituted cyclobutane systems. chemistryviews.orgnih.gov

Synthetic StrategyKey FeaturesAdvantagesReference
Visible-Light Photocatalytic [2+2] CycloadditionUses catalysts like Ir[dF(CF3)ppy]2(dtbbpy)PF6 with dehydroamino acids and styrenes.Mild conditions, high functional group tolerance, good stereocontrol, scalable. nih.govacs.orgnih.gov
Tandem Amidation/Aza-Michael AdditionCombines a benzoxazolone and cyclobutene-1-carboxylic acid to form β-N-heterocyclic derivatives.Provides access to trans-substituted cyclobutane carboximides, which are versatile intermediates. chemistryviews.org
Thermal [2+2] CycloadditionInvolves electron-poor acceptor alkenes in a Michael-Dieckmann-type process.Creates highly substituted cyclobutane skeletons that can be converted to amino acid analogues. nih.gov

Comprehensive Investigation of Stereoisomer-Specific Biological Activities

Stereochemistry is a critical determinant of biological activity, dictating how a molecule interacts with its chiral biological targets. For cyclobutane amino acids, the relative orientation of substituents (cis or trans) and the absolute configuration (R/S) at stereocenters can lead to vastly different pharmacological profiles.

Future research will focus on the systematic synthesis and biological evaluation of all possible stereoisomers of lead compounds. This is crucial because different isomers may exhibit not only quantitative differences in potency but also qualitatively different activities or metabolic fates. For instance, studies on chiral cyclobutane β-amino acid-based amphiphiles have shown that the cis and trans diastereomers exhibit distinct molecular organization and hydrogen bonding patterns, which in turn affects their physical and biological properties. acs.org

Advanced Computational Modeling for De Novo Design of Cyclobutane Amino Acid Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For cyclobutane amino acids, advanced computational modeling offers a powerful avenue for de novo design and optimization. Techniques such as molecular dynamics (MD) simulations and flexible backbone protein design can provide deep insights into the behavior of these constrained amino acids when incorporated into larger molecules like peptides. plos.orgnih.govnih.gov

MD simulations can predict the conformational preferences of peptides containing cyclobutane units in aqueous environments, revealing how these rigid scaffolds influence the secondary structure and dynamics of the peptide. nih.govresearchgate.netethz.ch This information is vital for designing peptidomimetics that can adopt a specific bioactive conformation to interact with a protein target.

Computational protein design platforms, such as Rosetta, can be used to design novel protein or peptide sequences containing non-canonical amino acids like cyclobutane derivatives. nih.gov By modeling the interactions between the cyclobutane scaffold and a target protein's binding pocket, researchers can computationally screen virtual libraries of derivatives to identify candidates with enhanced binding affinity and specificity before committing to synthetic efforts. plos.orgnih.gov This in silico approach significantly reduces the time and resources required to develop new bioactive compounds.

Computational TechniqueApplication in Cyclobutane Amino Acid ResearchKey OutcomeReference
Molecular Dynamics (MD) SimulationsPredicting the solution-state conformations of peptides incorporating cyclobutane amino acids.Understanding of structural constraints and dynamic behavior, guiding the design of conformationally defined peptidomimetics. nih.govnih.gov
Computational Protein Design (e.g., Rosetta)De novo design of peptides or proteins with integrated cyclobutane amino acids to optimize binding to a specific target.Generation of a tractable set of novel designs with predicted high binding affinity for experimental validation. nih.govnih.gov
Thermodynamic Integration (TI)Calculating the relative binding free energies of different cyclobutane derivatives to a target protein.Quantitative prediction of binding affinity improvements, allowing for prioritization of synthetic targets. nih.gov

Exploration of Unconventional Biological Targets for Cyclobutane Amino Acids

While enzyme inhibition remains a primary goal, the unique properties of cyclobutane amino acids make them suitable for engaging unconventional biological targets. One of the most promising areas is their use as radiotracers for Positron Emission Tomography (PET) imaging in oncology. nih.govfrontiersin.org

Cancer cells often exhibit upregulated amino acid metabolism to fuel their rapid proliferation. This has led to the development of synthetic amino acids labeled with positron-emitting isotopes, such as Fluorine-18. A key example is anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), a cyclobutane amino acid analogue that is actively transported into cancer cells by transporters like LAT1. nih.govnumberanalytics.com This allows for the non-invasive visualization and metabolic profiling of tumors, aiding in initial diagnosis, staging, and monitoring treatment response. frontiersin.orgnih.gov The use of these compounds as diagnostic agents represents a significant shift from a purely therapeutic application.

Another unconventional application is in the development of cell-penetrating peptides (CPPs). By incorporating cyclobutane amino acids into peptide sequences, it is possible to create rigid scaffolds that facilitate cellular uptake, potentially enabling the delivery of therapeutic cargoes into cells. nih.gov Research in this area targets the fundamental machinery of cellular transport rather than a specific disease-related protein. nih.govmdpi.com

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a biological context. The rigid and synthetically tractable nature of the cyclobutane scaffold makes it an excellent starting point for the development of such probes. whiterose.ac.ukmdpi.com

A key emerging area is the design of covalent chemical probes. By functionalizing a cyclobutane scaffold with a reactive electrophile, or "warhead," a probe can be designed to form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in a protein's binding site. nih.gov This approach, often guided by proteomics, allows for potent and durable target engagement, which is highly valuable for target validation and studying protein dynamics. nih.gov Bicyclobutanes, with their inherent strain, are being investigated as novel reactive groups for this purpose. nih.gov

Furthermore, cyclobutane amino acids can be equipped with bio-orthogonal handles, such as alkyne or azide (B81097) groups. These modified probes can be introduced into biological systems to engage their targets. Subsequent "click chemistry" reactions allow for the attachment of reporter tags (e.g., fluorophores or biotin), enabling target identification, visualization, and quantification via proteomic techniques like activity-based protein profiling (ABPP). nih.govmdpi.comresearchgate.net This strategy is invaluable for mapping protein interactions and identifying novel drug targets.

Q & A

Q. Table 1: Common Reagents for Cyclobutane Synthesis

Reaction StepReagents/ConditionsPurpose
CycloadditionUV light, dienesRing formation
AminomethylationNaBH3CN, NH3 derivativesFunctional group introduction
StabilizationAcetic anhydride, DCCCarboxylic acid activation

Advanced: How can computational methods optimize the synthesis of enantiomerically pure this compound?

Methodological Answer:
Advanced synthesis optimization involves:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and stereochemical outcomes of cycloaddition reactions, minimizing competing pathways .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for enantioselective synthesis .
  • Chiral Catalysts : Screening catalysts (e.g., organocatalysts or metal complexes) via molecular docking simulations to enhance enantiomeric excess (ee) .

Q. Example Workflow :

DFT Modeling : Simulate cycloaddition pathways.

Experimental Validation : Test predicted conditions (e.g., solvent polarity, temperature).

Feedback Loop : Refine computational models using experimental data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign cyclobutane ring protons (δ 1.5–3.0 ppm) and acetic acid protons (δ 2.3–2.6 ppm). Overlapping signals may require 2D techniques (COSY, HSQC) .
    • NOE Experiments : Resolve stereochemistry by analyzing spatial proximity of substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C8H15NO2).
  • IR Spectroscopy : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and amine (N-H ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:
Contradictions often arise from assay variability or off-target interactions. Mitigation strategies include:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., enzymatic vs. cell-based) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites .
  • Computational Toxicology : Apply tools like EPA DSSTox to predict unintended interactions .

Q. Table 2: Data Reconciliation Framework

StepMethodPurpose
1Orthogonal AssaysValidate target specificity
2Kinetic ModelingQuantify binding affinity variations
3Meta-AnalysisIdentify trends across studies

Advanced: What reactor designs are optimal for scaling up enantioselective synthesis?

Methodological Answer:

  • Microfluidic Reactors : Enhance heat/mass transfer for photocycloaddition steps, improving yield and ee .
  • Continuous-Flow Systems : Enable real-time monitoring and adjustment of reaction parameters (pH, temperature) .
  • Membrane Separation : Integrate in-line chiral separation modules to purify enantiomers .

Basic: What safety protocols are essential when handling this compound’s reactive intermediates?

Methodological Answer:

  • Lab Practices : Follow Chemical Hygiene Plan guidelines (e.g., fume hoods for volatile intermediates) .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How can molecular dynamics (MD) simulations predict the compound’s behavior in biological systems?

Methodological Answer:

  • Force Field Parameterization : Customize parameters for cyclobutane’s strained geometry.
  • Binding Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities to target proteins .
  • Membrane Permeability Studies : Simulate lipid bilayer interactions to predict bioavailability .

Basic: What separation techniques are effective for isolating enantiomers?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) .
  • Capillary Electrophoresis : Optimize buffer pH and chiral selectors (e.g., cyclodextrins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.